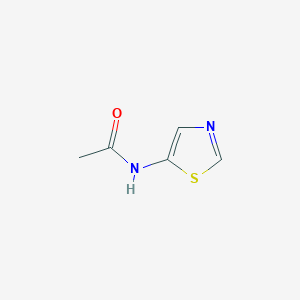

N-(thiazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(thiazol-5-yl)acetamide and its derivatives have demonstrated a wide range of biological activities, making them significant in medicinal chemistry. Key areas of interest include:

- Antimicrobial Activity : Thiazole derivatives are recognized for their antibacterial and antifungal properties. Research shows that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have reported varying degrees of inhibition against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Antitubercular Properties : Some thiazole derivatives have shown promising results in combating Mycobacterium tuberculosis. For example, derivatives with thiazole moieties have been evaluated for their efficacy against drug-resistant strains, demonstrating significant inhibitory effects .

- Antidiabetic and Anticancer Activities : Thiazole compounds have been investigated for their potential in managing diabetes and cancer. The mechanisms often involve modulation of specific biochemical pathways that are critical in disease progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The thiazole ring is a versatile scaffold that can be modified to enhance bioavailability and selectivity while reducing toxicity. Research has focused on:

- Substituent Variations : Modifying the substituents on the thiazole ring can lead to significant changes in biological activity. For example, compounds with different aryl groups attached to the thiazole ring have shown varying degrees of antimicrobial efficacy .

- Synthesis of New Derivatives : Synthetic efforts to create new thiazole-based compounds have led to the discovery of several analogs with improved therapeutic profiles. These include compounds designed to target specific biological pathways involved in disease mechanisms .

Therapeutic Applications

The therapeutic applications of this compound extend across various fields:

- Antimicrobial Agents : Given their effectiveness against a range of pathogens, thiazole derivatives are being explored as potential alternatives to existing antibiotics, particularly in light of rising antibiotic resistance .

- Cancer Treatment : The ability of thiazole compounds to induce apoptosis in cancer cells has made them candidates for further investigation as anticancer agents. Studies have shown that certain derivatives can inhibit tumor growth through various mechanisms .

- Diabetes Management : Research indicates that some thiazole derivatives may improve insulin sensitivity or modulate glucose metabolism, providing a basis for their use in diabetes treatment .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

Eigenschaften

Molekularformel |

C5H6N2OS |

|---|---|

Molekulargewicht |

142.18 g/mol |

IUPAC-Name |

N-(1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C5H6N2OS/c1-4(8)7-5-2-6-3-9-5/h2-3H,1H3,(H,7,8) |

InChI-Schlüssel |

ORPHTHLBCANLDB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CN=CS1 |

Kanonische SMILES |

CC(=O)NC1=CN=CS1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.